molecular formula C4HCl B3054527 1-Chloro-1,3-butadiyne CAS No. 6089-44-7

1-Chloro-1,3-butadiyne

Cat. No.: B3054527
CAS No.: 6089-44-7
M. Wt: 84.5 g/mol
InChI Key: ZKDGPGUPUPETAQ-UHFFFAOYSA-N
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Description

1-Chloro-1,3-butadiyne, also known as chlorodiacetylene, is an organic compound with the molecular formula C₄HCl. It is a member of the butadiyne family, characterized by a triple bond between carbon atoms.

Preparation Methods

1-Chloro-1,3-butadiyne can be synthesized through several methods. One common synthetic route involves the dehydrochlorination of dichlorobutene. This process typically occurs in the gas phase, where dichlorobutene is subjected to high temperatures and a dehydrochlorinating agent . Industrial production methods often involve similar processes but on a larger scale, ensuring the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

1-Chloro-1,3-butadiyne undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert this compound into less oxidized forms.

    Substitution: It can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

    Cycloaddition: The compound can undergo cycloaddition reactions, forming cyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1,3-butadiyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-1,3-butadiyne involves its reactivity with various molecular targets. The compound’s triple bond and chlorine atom make it highly reactive, allowing it to participate in a range of chemical reactions. These reactions often involve the formation of new bonds and the release of energy, which can be harnessed for various applications .

Comparison with Similar Compounds

1-Chloro-1,3-butadiyne can be compared to other similar compounds, such as:

Properties

IUPAC Name

1-chlorobuta-1,3-diyne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl/c1-2-3-4-5/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDGPGUPUPETAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC#CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50976367
Record name 1-Chlorobuta-1,3-diyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6089-44-7
Record name 1,3-Butadiyne, 1-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006089447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chlorobuta-1,3-diyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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